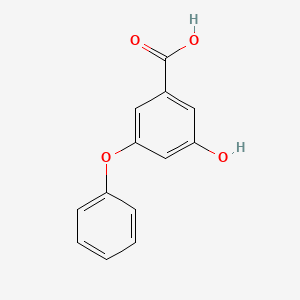
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H16O2 It is a derivative of anthraquinone, characterized by the presence of two methyl groups and a tetrahydroanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction of 1,4-naphthoquinone with a conjugated diolefin. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a catalyst, to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinone forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone forms.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It may have applications in the development of new pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- 9,10-Dimethyl-1,2,3,4-tetrahydroanthracene
Uniqueness
1,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is unique due to its specific structural configuration and the presence of two methyl groups. This configuration imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
64167-84-6 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-9-7-10(2)14-13(8-9)15(17)11-5-3-4-6-12(11)16(14)18/h3-7,10,13-14H,8H2,1-2H3 |
InChI-Schlüssel |
UBZAFMFVKZCUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(CC2C1C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)




![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)




![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)


